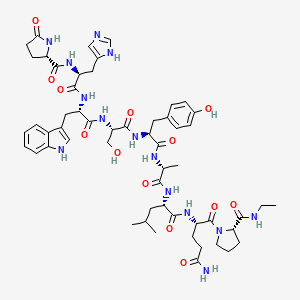

![molecular formula C28H20BrN B3028837 N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine CAS No. 352359-42-3](/img/structure/B3028837.png)

N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine

Vue d'ensemble

Description

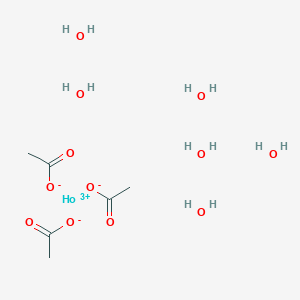

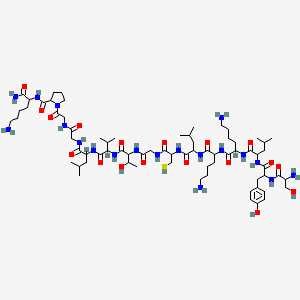

The compound is a complex organic molecule that contains a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a biphenyl group (two connected phenyl rings), and an amine group (a nitrogen atom with a lone pair of electrons). The presence of a bromine atom indicates that it’s a halogenated compound .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings. The bromine atom would add to the molecular weight .Chemical Reactions Analysis

The compound, due to the presence of the amine group, might undergo reactions typical of amines, such as protonation, alkylation, and acylation. The bromine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique

Nickel-Catalyzed C (sp2)–C (sp3) Coupling

This compound is used in the Nickel-catalyzed C (sp2)–C (sp3) coupling via photoactive electron donor–acceptor complexes . This photo-induced process enables the efficient construction of C (sp2)–C (sp3) bonds in the absence of an external photocatalyst . Electronically and structurally diverse aryl bromides, as well as secondary and primary alkyl iodides could undergo this transformation smoothly .

Thermophysical Property Data

The compound has been used in the generation of critically evaluated thermodynamic property data . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Diagnostic Assay Manufacturing

It has applications in diagnostic assay manufacturing . The specific details of its use in this field are not provided in the source, but it’s likely that the compound’s unique properties make it useful in certain diagnostic assays .

Hematology

The compound is also used in the field of hematology . Again, the specific details are not provided, but it’s likely that the compound’s unique properties make it useful in certain hematological applications .

Histology

It has applications in histology , which is the study of the microscopic structure of tissues. The compound’s unique properties likely make it useful in certain histological applications .

In Vitro Metabolism

The compound undergoes in vitro metabolism by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . This suggests that it could be used in studies of drug metabolism and toxicology .

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(4-bromophenyl)phenyl]-N-phenylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20BrN/c29-24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAVHXABZQYLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)

![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)